molecular formula C10H14BrNO B1405989 [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine CAS No. 1512159-76-0

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1405989
CAS No.: 1512159-76-0
M. Wt: 244.13 g/mol
InChI Key: LICYIEXXPHZYLN-UHFFFAOYSA-N
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Description

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine is a chemical compound with the molecular formula C10H14BrNO. It is known for its unique structure, which includes a bromine atom, a propan-2-yloxy group, and a methanamine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine typically involves the bromination of a suitable phenyl precursor followed by the introduction of the propan-2-yloxy group and the methanamine group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    [2-Bromo-4-(propan-2-yloxy)phenyl]methanamine: Similar structure but with the bromine atom at a different position.

    [2-Chloro-5-(propan-2-yloxy)phenyl]methanamine: Similar structure with a chlorine atom instead of bromine.

    [2-Bromo-5-(methoxy)phenyl]methanamine: Similar structure with a methoxy group instead of propan-2-yloxy.

Uniqueness

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine is unique due to the specific positioning of the bromine and propan-2-yloxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-bromo-5-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICYIEXXPHZYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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